Methyl 2,4,5-trifluorobenzoate
Overview
Description
Methyl 2,4,5-trifluorobenzoate, also known as methyl 2,4,5-trifluorobenzoic acid, is a chemical compound that belongs to the family of benzoates. It has a CAS Number of 20372-66-1 and a molecular weight of 190.12 .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 2,4,5-trifluorobenzoate . Its InChI Code is 1S/C8H5F3O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 . The molecular formula is C8H5F3O2 .Physical And Chemical Properties Analysis
Methyl 2,4,5-trifluorobenzoate has a density of 1.358g/cm3 . It has a boiling point of 211.7ºC at 760 mmHg . The compound is solid-fused at ambient temperature . Its flash point is 130-135/100mm .Scientific Research Applications
Synthesis and Pharmaceutical Industry Applications
Methyl 2,4,5-trifluorobenzoate is a significant compound in the synthesis of various chemicals and pharmaceuticals. Deng et al. (2015) highlighted its use in the synthesis of 2,4,5-trifluorobenzoic acid, a valuable intermediate in the pharmaceutical industry and material science. They developed a continuous microflow process for its synthesis, which is crucial for the efficient production of this compound (Deng et al., 2015).
Chemical Engineering and Environmental Impact
In chemical engineering, the synthesis and reactions involving methyl 2,4,5-trifluorobenzoate have been explored to minimize environmental impact. For example, Fu et al. (2016) studied thecopper-catalyzed decarboxylation of 2,4,5-trifluorobenzoic acid in an environmentally friendly process. This research is particularly relevant for producing raw materials like 1,2,4-trifluorobenzene, used in diabetes medications, emphasizing the need for greener synthesis methods in the pharmaceutical industry (Fu et al., 2016).
Material Science and Supramolecular Chemistry
In material science, methyl 2,4,5-trifluorobenzoate plays a role in forming intricate molecular structures. Ge et al. (2013) synthesized a complex using the 2,4,5-trifluorobenzoate ligand, revealing how weak interactions, including those involving fluorine atoms, can lead to the formation of three-dimensional supramolecular networks. This finding is significant for developing novel materials and understanding molecular interactions in complex systems (Ge et al., 2013).
Analytical Chemistry and Environmental Analysis
Analytical methods involving methyl 2,4,5-trifluorobenzoate are essential for environmental monitoring. Kiss and Fries (2009) researched the occurrence of benzotriazoles in rivers, using analytical methods that likely involve derivatives like methyl 2,4,5-trifluorobenzoate for accurate detection and quantification. This research is critical for assessing environmental pollution and understanding the impact of industrial chemicals on natural water bodies (Kiss & Fries, 2009).
Safety And Hazards
Methyl 2,4,5-trifluorobenzoate is considered hazardous. It has a GHS07 pictogram, and its signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Avoid breathing dust/fume/gas/mist/vapours/spray), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
methyl 2,4,5-trifluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJMGBFVYCLTFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564986 | |
Record name | Methyl 2,4,5-trifluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4,5-trifluorobenzoate | |
CAS RN |
20372-66-1 | |
Record name | Methyl 2,4,5-trifluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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